Z-L-Ile-CHN2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-L-Ile-CHN2: is a specialty compound used primarily in proteomics research. It is known for its specific applications in biochemical studies and is recognized for its molecular weight of 289.34 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Z-L-Ile-CHN2 involves specific reaction conditions that ensure the purity and efficacy of the compound. Detailed synthetic routes are typically proprietary, but they generally involve the protection of functional groups, selective reactions, and purification steps to achieve the desired product .

Industrial Production Methods: : Industrial production of this compound is carried out under stringent conditions to maintain high standards of quality, precision, and consistency. Companies like Santa Cruz Biotechnology and Aladdin Scientific are known for producing this compound for research purposes .

Analyse Chemischer Reaktionen

Types of Reactions: : Z-L-Ile-CHN2 undergoes various chemical reactions, including substitution and addition reactions. These reactions are crucial for modifying the compound for specific research applications.

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include acids, bases, and other organic solvents. The conditions for these reactions are carefully controlled to ensure the desired outcome.

Major Products: : The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further biochemical studies.

Wissenschaftliche Forschungsanwendungen

Z-L-Ile-CHN2 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Proteomics Research: Used as a reagent for studying protein interactions and functions.

Biochemical Studies: Helps in understanding biochemical pathways and mechanisms.

Medical Research: Investigated for potential therapeutic applications and drug development.

Industrial Applications: Used in the production of specialized biochemical products

Wirkmechanismus

The mechanism of action of Z-L-Ile-CHN2 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which makes it valuable in studying enzyme functions and pathways. The exact molecular targets and pathways can vary depending on the specific application and research focus .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Z-Tyr-Ala-CHN2: Another compound used in proteomics research with similar inhibitory properties.

Z-Leu-CHN2: Known for its applications in enzyme inhibition studies.

Z-Val-CHN2: Used in biochemical research for studying protein interactions.

Uniqueness: : Z-L-Ile-CHN2 is unique due to its specific molecular structure, which provides distinct properties and applications in research. Its ability to selectively inhibit certain enzymes makes it a valuable tool in proteomics and biochemical studies .

Biologische Aktivität

Z-L-Ile-CHN2, a derivative of isoleucine, has garnered attention due to its potential biological activities, particularly in the context of protease inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a peptide derivative characterized by the presence of a diazomethyl group. This modification enhances its reactivity and potential as a protease inhibitor. The compound's structure allows for interactions with various enzymes, particularly cysteine proteases such as cathepsin B (Cat-B) and cathepsin L (Cat-L), which are implicated in numerous pathological conditions including cancer and autoimmune diseases.

This compound acts primarily as an inhibitor of Cat-B, which is involved in cellular processes such as apoptosis and inflammation. The compound's mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent proteolytic activity. This inhibition can lead to reduced inflammation and tissue damage in various disease models.

Key Findings:

- Inhibition Potency : Research indicates that this compound exhibits a second-order rate constant (k) for Cat-B inhibition, which is significant for its therapeutic potential.

- Selectivity : The compound shows selectivity for Cat-B over other proteases, making it a promising candidate for targeted therapies.

Case Studies

- Inflammation Models : In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in arthritic models. The compound was shown to decrease cartilage damage through its action on Cat-B activity.

- Cancer Research : In models of tumor growth, this compound exhibited potential anti-tumor effects by inhibiting Cat-B-mediated processes that facilitate tumor invasion and metastasis.

Data Tables

| Compound | Target Enzyme | k (M⁻¹ s⁻¹) | Effectiveness | Reference |

|---|---|---|---|---|

| This compound | Cat-B | 546 | Moderate | |

| Z-Phe-Ala-CH2F | Cat-B | 16,200 | High | |

| Z-L-Phe-D-Val | Cat-B | >100-fold | Very High |

Comparative Analysis

Comparative studies between various peptide inhibitors have shown that modifications to the amino acid sequence and functional groups significantly affect the potency and selectivity of these compounds. For instance, while this compound demonstrates moderate inhibition, other derivatives such as Z-Phe-Ala-CH2F show markedly higher inhibitory activity against Cat-B.

Eigenschaften

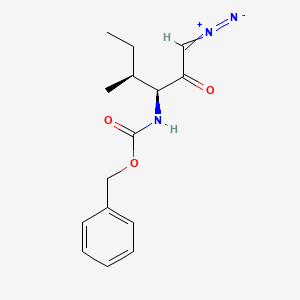

IUPAC Name |

benzyl N-[(3S,4S)-1-diazo-4-methyl-2-oxohexan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-3-11(2)14(13(19)9-17-16)18-15(20)21-10-12-7-5-4-6-8-12/h4-9,11,14H,3,10H2,1-2H3,(H,18,20)/t11-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEZBIORYYZQAS-FZMZJTMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.